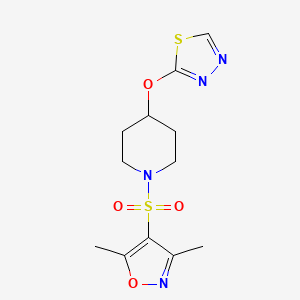
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an organic compound with a complex structure featuring a thiadiazole moiety, a piperidine ring, a sulfonyl group, and a dimethylisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of 1,3,4-Thiadiazole Ring
React thiosemicarbazide with formic acid under reflux to form the 1,3,4-thiadiazole ring.
Step 2: Formation of Piperidine Derivative
React the 1,3,4-thiadiazole with piperidine and chloroacetyl chloride to attach the piperidine ring.
Step 3: Sulfonylation
Sulfonylate the piperidine derivative using sulfuryl chloride or similar sulfonylating agents.
Step 4: Formation of Dimethylisoxazole
Conduct a cyclization reaction involving an appropriate precursor (like a 3,5-dimethylhydroxamic acid) under acidic or basic conditions to form the dimethylisoxazole ring.
Step 5: Coupling Reactions
Use appropriate coupling reagents and conditions to link the 1,3,4-thiadiazole-piperidine-sulfonyl compound with the 3,5-dimethylisoxazole.
Industrial Production Methods
Industrial production methods may vary, but typically involve scalable versions of the above reactions. Optimizations such as the use of continuous flow reactors, specialized catalysts, and controlled conditions to ensure high yield and purity are common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the piperidine moiety.
Reduction: : Reduction of the sulfonyl group can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperidine and dimethylisoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products depend on the specific reactions. For example, oxidation might yield sulfonyl oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Potential use as a ligand or intermediate in catalytic processes.
Materials Science: : Possible applications in developing novel materials with unique electronic or structural properties.
Biology
Enzyme Inhibition: : The compound may inhibit specific enzymes due to its structural diversity.
Receptor Binding: : Potential use in studying receptor interactions, particularly those involving piperidine or thiadiazole-sensitive sites.
Medicine
Drug Development: : Research into its use as a pharmacophore for designing new drugs targeting neurological or metabolic pathways.
Industry
Chemical Synthesis: : Intermediate in the synthesis of other complex organic molecules.
Polymer Science: : Possible incorporation into polymer backbones for novel material properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole and isoxazole rings may bind to specific active sites, altering the function of target proteins or enzymes. The sulfonyl group and piperidine ring may also contribute to the compound's binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: : Proteases, kinases, or oxidoreductases.
Receptors: : G-protein coupled receptors or ion channels.
Pathways: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazole Derivatives: : Compounds containing the 1,3,4-thiadiazole ring often exhibit similar biological activities.
Piperidine Sulfonyl Compounds: : These compounds share similar reactivity and potential biological targets.
Isoxazole Derivatives: : Structurally related compounds with similar pharmacological profiles.
Uniqueness
What sets 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is its combination of these three functional groups, providing a unique chemical scaffold. This multidimensional functionality allows it to interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSDDTYWXYLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)



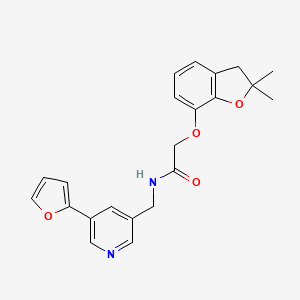
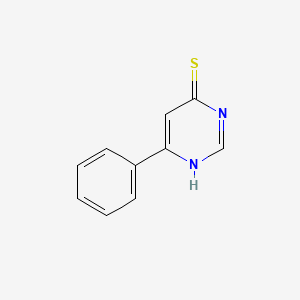
![5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2832226.png)
![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)

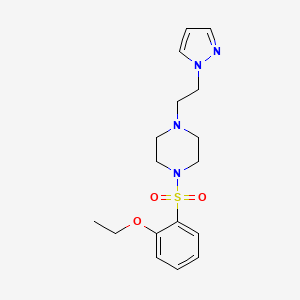
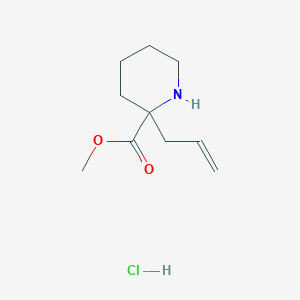
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)
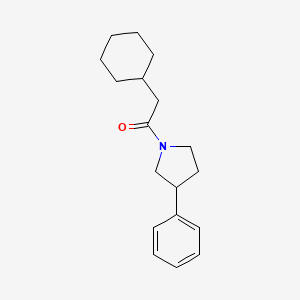
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
